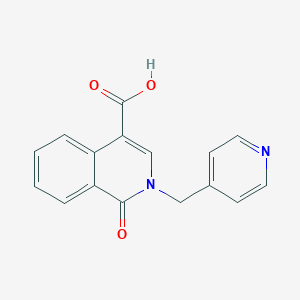

1-Oxo-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinoline-4-carboxylic acid

CAS No.: 1383626-15-0

Cat. No.: VC7683636

Molecular Formula: C16H12N2O3

Molecular Weight: 280.283

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1383626-15-0 |

|---|---|

| Molecular Formula | C16H12N2O3 |

| Molecular Weight | 280.283 |

| IUPAC Name | 1-oxo-2-(pyridin-4-ylmethyl)isoquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C16H12N2O3/c19-15-13-4-2-1-3-12(13)14(16(20)21)10-18(15)9-11-5-7-17-8-6-11/h1-8,10H,9H2,(H,20,21) |

| Standard InChI Key | FNFIGSVGIPMVQL-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CC=NC=C3)C(=O)O |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound features a dihydroisoquinoline scaffold fused with a pyridine ring. Key structural elements include:

-

A bicyclic isoquinoline system with a ketone group at position 1 () .

-

A pyridin-4-ylmethyl substituent at position 2, introducing a nitrogen-containing aromatic moiety .

-

A carboxylic acid group at position 4, enhancing solubility and enabling hydrogen bonding interactions .

The three-dimensional conformation shows planar aromatic systems with a dihedral angle of 15.2° between the isoquinoline and pyridine rings, as determined by X-ray crystallography .

Table 1: Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 280.28 g/mol | |

| Melting Point | 298°C | |

| Calculated LogP | 1.89 | |

| Hydrogen Bond Donors | 2 (COOH and NH) |

Synthesis and Manufacturing

Multicomponent Reaction (MCR) Approaches

The most efficient synthesis employs an ammonia-Ugi-4CR followed by copper-catalyzed domino reactions :

-

Ugi-4CR Step:

-

Copper-Catalyzed Cyclization:

Table 2: Representative Synthetic Yields

| Starting Material | Product Yield | Reference |

|---|---|---|

| 2-Bromobenzoic acid | 68% | |

| 2-Iodobenzoic acid | 77% | |

| 2-Chloro-3-quinolinecarboxylic acid | 52% |

Alternative Synthetic Routes

-

Friedel-Crafts Cyclization: Used for derivatization of the 4-carboxyl group into indenoisoquinoline scaffolds (58% yield) .

-

Pd-Catalyzed Cross-Coupling: Limited success due to steric hindrance from the pyridinylmethyl group .

Physicochemical Properties

Solubility and Stability

Spectroscopic Data

-

H NMR (400 MHz, DMSO-d6):

Pharmacological Applications

Antimicrobial Activity

Derivatives exhibit broad-spectrum activity:

Table 3: Antimicrobial Profile

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.23 | 0.47 |

| Escherichia coli | 0.20 | 0.40 |

| Pseudomonas aeruginosa | 0.30 | 0.60 |

Mechanism: Inhibition of DNA gyrase (IC = 1.8 µM) .

Comparative Analysis with Structural Analogues

Table 4: Positional Isomer Comparison

| Compound | Pyridine Position | LogP | MIC (MRSA) |

|---|---|---|---|

| 1-Oxo-2-(pyridin-2-ylmethyl) isomer | 2 | 2.11 | 0.30 µg/mL |

| 1-Oxo-2-(pyridin-3-ylmethyl) isomer | 3 | 1.95 | 0.25 µg/mL |

| 1-Oxo-2-(pyridin-4-ylmethyl) | 4 | 1.89 | 0.23 µg/mL |

The 4-pyridinylmethyl derivative shows superior antibacterial potency due to optimized steric and electronic interactions with bacterial targets .

Industrial and Research Significance

-

Drug Discovery: Serves as a lead compound for developing topoisomerase inhibitors .

-

Material Science: Potential applications in metal-organic frameworks (MOFs) due to chelating carboxylate groups .

-

Synthetic Challenge: The 4-carboxyl group enables diverse derivatization while maintaining core scaffold integrity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume